molecular formula C9H8Br2O B12893312 5,7-Dibromo-2-methyl-2,3-dihydrobenzofuran CAS No. 89819-20-5

5,7-Dibromo-2-methyl-2,3-dihydrobenzofuran

Cat. No.: B12893312
CAS No.: 89819-20-5
M. Wt: 291.97 g/mol
InChI Key: WSQVIXGSJNULTB-UHFFFAOYSA-N
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Description

5,7-Dibromo-2-methyl-2,3-dihydrobenzofuran is a brominated derivative of benzofuran, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dibromo-2-methyl-2,3-dihydrobenzofuran typically involves the bromination of 2-methyl-2,3-dihydrobenzofuran. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 5 and 7 positions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-2-methyl-2,3-dihydrobenzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,7-Dibromo-2-methyl-2,3-dihydrobenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-dibromo-2-methyl-2,3-dihydrobenzofuran involves its interaction with biological targets such as enzymes and receptors. The bromine atoms enhance the compound’s ability to form strong interactions with these targets, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

    5,7-Dibromo-2,3-dihydrobenzofuran: Lacks the methyl group at the 2-position.

    2-Methyl-2,3-dihydrobenzofuran: Lacks the bromine atoms at the 5 and 7 positions.

    5-Bromo-2-methyl-2,3-dihydrobenzofuran: Contains only one bromine atom at the 5-position

Uniqueness

5,7-Dibromo-2-methyl-2,3-dihydrobenzofuran is unique due to the presence of both bromine atoms and the methyl group, which confer distinct chemical and biological properties. The combination of these substituents enhances its reactivity and potential as a bioactive compound .

Properties

CAS No.

89819-20-5

Molecular Formula

C9H8Br2O

Molecular Weight

291.97 g/mol

IUPAC Name

5,7-dibromo-2-methyl-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C9H8Br2O/c1-5-2-6-3-7(10)4-8(11)9(6)12-5/h3-5H,2H2,1H3

InChI Key

WSQVIXGSJNULTB-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C(=CC(=C2)Br)Br

Origin of Product

United States

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